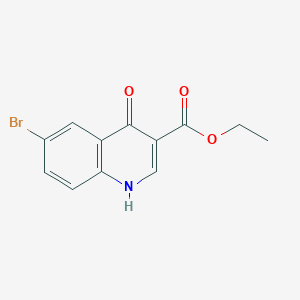

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

描述

属性

IUPAC Name |

ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZIOBTVAJBBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351071 | |

| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122794-99-4, 79607-23-1 | |

| Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of 3-(4-Bromoaniline) Ethyl Acrylate

The most well-documented synthesis involves the thermal cyclization of 3-(4-bromoaniline) ethyl acrylate in high-boiling solvents. This method, described in patent CN106432073B, proceeds via a Gould-Jacobs reaction mechanism, where the β-keto ester moiety facilitates quinoline ring formation.

Procedure :

-

Starting material : 78 g of 3-(4-bromoaniline) ethyl acrylate.

-

Solvent : Diphenyl ether (470 mL).

-

Conditions : The mixture is heated to 200°C under reflux for 2 hours.

-

Workup : The reaction is cooled, precipitated in petroleum ether, and filtered. The crude product is washed with ethyl acetate and dried.

-

Yield : 50 g (77%) of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Mechanistic Insight :

The cyclization proceeds through intramolecular attack of the aniline nitrogen on the α-carbon of the acrylate, followed by dehydration and aromatization. The bromine atom at the 6th position remains intact due to its meta-directing nature, ensuring regioselectivity.

Industrial-Scale Production

Scalability and Process Optimization

Industrial adaptations of the cyclization method prioritize solvent recovery and temperature control. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 78 g | 10–50 kg batches |

| Solvent Volume | 470 mL diphenyl ether | 6,000–30,000 L |

| Reaction Temperature | 200°C | 190–210°C (jacketed reactors) |

| Purification | Ethyl acetate wash | Continuous filtration |

| Yield | 77% | 70–75% (accounting for losses) |

The use of diphenyl ether, though effective, poses challenges due to its high boiling point (258°C) and environmental persistence. Alternative solvents like dodecane or silicone oil are under investigation for greener production.

Reaction Optimization Strategies

Temperature and Catalysis

Elevating the reaction temperature to 220°C reduces cyclization time from 2 hours to 90 minutes, albeit with a marginal yield drop (72% vs. 77%). Catalytic additives such as p-toluenesulfonic acid (p-TSA) have been tested but show negligible improvement, suggesting the reaction is entropy-driven rather than acid-catalyzed.

Solvent Effects

Diphenyl ether’s high polarity stabilizes the transition state during cyclization. Substituting with non-polar solvents (e.g., xylenes) results in incomplete conversion (<50%), while polar aprotic solvents like DMF lead to side reactions (e.g., ester hydrolysis).

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

Historically, this compound was synthesized via multi-step sequences involving nitration, reduction, and esterification. The patented cyclization method offers distinct advantages:

| Aspect | Traditional Multi-Step Route | Single-Step Cyclization |

|---|---|---|

| Steps | 5–7 | 1 |

| Overall Yield | 30–40% | 70–77% |

| Purification Complexity | Column chromatography required | Simple filtration |

| Scalability | Limited by intermediate stability | Highly scalable |

The single-step approach reduces waste and operational costs, making it industrially preferred .

化学反应分析

反应类型

6-溴-3-乙氧羰基-4-喹啉酮可以进行各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成具有不同官能团的喹啉衍生物。

还原: 还原反应可以修饰喹啉核心,可能改变其生物活性。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如高锰酸钾用于氧化)、还原剂(如硼氢化钠用于还原)和亲核试剂用于取代反应。 反应条件(如温度和溶剂)被仔细控制,以实现所需的转化 .

主要形成的产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生具有羟基或羰基的喹啉衍生物,而取代反应可以在第 6 位引入各种官能团 .

科学研究应用

6-溴-3-乙氧羰基-4-喹啉酮具有多种科学研究应用:

化学: 它被用作合成更复杂喹啉衍生物的构建模块。

生物学: 该化合物潜在的抗菌特性使其成为研究新型抗菌剂的候选者。

医学: 正在进行研究,以探索其作为治疗各种疾病的治疗剂的潜力。

作用机制

6-溴-3-乙氧羰基-4-喹啉酮的作用机制涉及其与生物系统中分子靶标的相互作用。喹啉通常靶向细菌酶,如 DNA 旋转酶和拓扑异构酶 IV,抑制其功能并导致细菌细胞死亡。 溴和乙氧羰基可能影响化合物与这些靶标的结合亲和力和特异性 .

相似化合物的比较

Positional Isomers

Variations in bromine or substituent positions significantly alter physicochemical and biological properties:

Key Insight : Positional isomerism (Br at 6, 7, or 8) affects electronic distribution and steric interactions, influencing binding to biological targets. For example, the 6-bromo derivative is preferred in kinase inhibitor synthesis due to optimal spatial arrangement .

Substituent Variations

Modifications to the hydroxyl group or ester moiety alter reactivity and solubility:

Key Insight :

Derivatives with Additional Functional Groups

Introduction of fluorine, trifluoromethoxy, or heterocycles further diversifies properties:

生物活性

Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 122794-99-4) is a compound belonging to the quinolone family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a bromine atom at the 6th position and an ethoxycarbonyl group at the 3rd position, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrNO3, characterized by a fused benzene and pyridine ring structure. The presence of the hydroxyl (-OH) and ethyl ester (-C2H5OCO) groups enhances its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 292.11 g/mol |

| Melting Point | Decomposes at ~285°C |

| Solubility | Soluble in organic solvents |

| Chemical Class | Hydroxyquinolines |

This compound exhibits its biological activity primarily through interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these targets, the compound can lead to bacterial cell death, highlighting its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values.

Case Studies on Antibacterial Activity

- Study on E. coli and Staphylococcus aureus :

- Broad-Spectrum Activity :

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It exhibited moderate antifungal effects against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the quinolone core:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 6 | Bromine | Enhances antibacterial potency |

| 4 | Hydroxyl | Increases solubility and reactivity |

| 3 | Ethoxycarbonyl | Modifies binding affinity |

常见问题

Q. What are the common synthetic routes for Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate?

- Methodological Answer : The compound is synthesized via halogenation and esterification reactions. For instance, the hydroxyl group at position 4 can be substituted with chlorine using phosphorus oxychloride (POCl₃) and catalytic DMF under reflux conditions. In one protocol, this compound (33.90 mmol) reacted with POCl₃ (100 mL) and DMF (2 mL) at reflux for 6 hours, yielding 83% of the chlorinated derivative after workup . Characterization typically involves ESI-MS (e.g., m/z = 314 [M + H]⁺) and elemental analysis.

Q. How is this compound characterized in academic research?

- Methodological Answer : Key techniques include:

- Spectroscopy : ¹H NMR and IR for functional group identification (e.g., hydroxyl, ester, and quinoline moieties) .

- Mass Spectrometry : ESI-MS for molecular weight confirmation .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for derivatives .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives of this compound?

- Methodological Answer : Regioselectivity in alkylation or halogenation depends on:

- Temperature : Higher temperatures favor thermodynamically stable products.

- Catalysts : DMF enhances electrophilic substitution in POCl₃-mediated reactions .

- Steric and Electronic Effects : Substituents at positions 6 (bromo) and 3 (ester) direct reactivity. For example, bromine’s electron-withdrawing effect deactivates the quinoline ring, influencing substitution patterns .

Q. What computational methods are used to analyze the conformational stability of this compound and its derivatives?

- Methodological Answer :

- SHELX Suite : Refines X-ray diffraction data to determine bond lengths, angles, and ring puckering parameters .

- Ring Puckering Analysis : Cremer-Pople coordinates quantify deviations from planarity in quinoline rings, critical for understanding steric interactions in derivatives .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with biological activity .

Q. How are antimicrobial activities of derivatives evaluated, and what structural features enhance efficacy?

- Methodological Answer :

- Screening Protocols : Derivatives are tested against bacterial (e.g., S. aureus, E. coli) and fungal strains using agar diffusion or microdilution assays. For example, tricyclic fluoroquinolone derivatives show moderate activity due to improved DNA gyrase binding .

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance membrane permeability.

- Ester Flexibility : Ethyl esters improve solubility without compromising target binding .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。